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Fortunellin

Cat. No.: B1257303
M. Wt: 592.5 g/mol
InChI Key: MLWDGPFGTFOLRJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Origin and Natural Occurrence in Botanical Species

Fortunellin (B1673558) is a flavonoid glycoside primarily associated with kumquat, a fruit-bearing tree belonging to the genus Fortunella. The name of the compound itself is derived from this botanical genus. Kumquats, native to Southeast China and tropical Malaysia, are now cultivated in various parts of the world, including the Gulf Coast region of the United States. ufl.edu While the entire genus was historically named Fortunella in honor of Robert Fortune, who introduced the plant to Europe in 1846, recent taxonomic updates have suggested regrouping it under Citrus japonica. ufl.eduresearchgate.net

The compound is a notable constituent of the kumquat fruit, found in both the peel and the pulp. researchgate.net Beyond the Fortunella species, scientific databases have also reported the presence of this compound in other, unrelated botanical species, including Ficus lyrata (fiddle-leaf fig) and Lycopus europaeus (gypsywort). nih.gov This wider distribution suggests varied biosynthetic pathways for the compound across the plant kingdom.

Botanical SpeciesGenusCommon NamePrimary Occurrence of this compound
Fortunella japonicaFortunella / CitrusRound KumquatFruit (Peel and Pulp)
Fortunella margaritaFortunella / CitrusOval Kumquat / NagamiFruit (Peel and Pulp)
Ficus lyrataFicusFiddle-leaf FigReported Presence
Lycopus europaeusLycopusGypsywort / BugleweedReported Presence

Classification as a Flavonoid O-glycoside

Chemically, this compound is classified as a flavonoid O-glycoside. arxiv.orgresearchgate.net Flavonoids are a diverse group of plant secondary metabolites characterized by a C6-C3-C6 skeleton. encyclopedia.pub The classification of this compound can be broken down into its constituent parts: the aglycone (the non-sugar component) and the glycone (the sugar component).

Aglycone: The aglycone of this compound is Acacetin (B1665396) , which is a type of flavone (B191248), a subclass of flavonoids.

Glycone: The sugar portion attached to the acacetin is neohesperidose . This disaccharide is composed of two simpler sugar molecules: glucose and rhamnose .

Linkage: The aglycone and glycone are connected by an oxygen bridge, which defines it as an O-glycoside. researchgate.netnih.gov The neohesperidose is specifically attached at the 7th carbon position of the acacetin molecule.

Therefore, a more precise chemical name for this compound is acacetin-7-O-neohesperidoside . researchgate.net This structure dictates its chemical properties and biological activities.

ComponentClassificationSpecific Name
Core Structure FlavonoidFlavone
Aglycone (Non-sugar) Flavone AglyconeAcacetin
Glycone (Sugar) DisaccharideNeohesperidose (Glucose + Rhamnose)
Linkage Type Glycosidic BondO-glycoside
Full Chemical Name Flavonoid O-glycosideAcacetin-7-O-neohesperidoside

Academic Research Trajectory and Significance

The academic investigation into this compound has evolved significantly over time. Initial research focused on identifying and characterizing natural products from plants, with early studies establishing its presence in kumquats and determining its chemical structure. For many years, it was one of thousands of plant-derived compounds cataloged by researchers. researchgate.net

More recently, the focus of this compound research has shifted towards its potential pharmacological activities. A significant body of work has explored its role as an anti-inflammatory and antioxidant agent. researchgate.net Studies have investigated its mechanisms of action, such as its potential to impair adipogenic differentiation and its influence on specific cellular signaling pathways. Research has also delved into its antitumor effects, particularly in relation to nasopharyngeal carcinoma cells.

The onset of the COVID-19 pandemic marked a pivotal turn in this compound research. Scientists began investigating natural products as potential antiviral agents. nih.gov this compound was identified as a potent inhibitor of the SARS-CoV-2 main protease (3CL-Pro), a critical enzyme for viral replication. arxiv.orgresearchgate.net Subsequent computational and in-vitro studies explored its multi-target antiviral activities against SARS-CoV-2 and its potential immunomodulatory effects on the host. nih.govnih.gov This recent surge in research has elevated the significance of this compound from a simple plant metabolite to a compound of considerable interest for therapeutic development. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C28H32O14 B1257303 Fortunellin

Properties

Molecular Formula

C28H32O14

Molecular Weight

592.5 g/mol

IUPAC Name

7-[4,5-dihydroxy-6-(hydroxymethyl)-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxy-5-hydroxy-2-(4-methoxyphenyl)chromen-4-one

InChI

InChI=1S/C28H32O14/c1-11-21(32)23(34)25(36)27(38-11)42-26-24(35)22(33)19(10-29)41-28(26)39-14-7-15(30)20-16(31)9-17(40-18(20)8-14)12-3-5-13(37-2)6-4-12/h3-9,11,19,21-30,32-36H,10H2,1-2H3

InChI Key

MLWDGPFGTFOLRJ-UHFFFAOYSA-N

SMILES

CC1C(C(C(C(O1)OC2C(C(C(OC2OC3=CC(=C4C(=C3)OC(=CC4=O)C5=CC=C(C=C5)OC)O)CO)O)O)O)O)O

Canonical SMILES

CC1C(C(C(C(O1)OC2C(C(C(OC2OC3=CC(=C4C(=C3)OC(=CC4=O)C5=CC=C(C=C5)OC)O)CO)O)O)O)O)O

Synonyms

acacetin-7-O-neohesperidoside
fortunellin

Origin of Product

United States

Isolation, Purification, and Advanced Analytical Methodologies

Chromatographic Separation Techniques for Compound Isolation

Chromatographic methods are indispensable for the isolation and purification of Fortunellin (B1673558) from plant extracts, leveraging differences in polarity and molecular interactions. Initial isolation often involves column chromatography, such as silica (B1680970) gel column chromatography, which has been successfully employed for separating this compound from Fortunella margarita fruits alongside other constituents nih.gov.

For more advanced and high-resolution separations, High-Performance Liquid Chromatography (HPLC) is widely utilized sigmaaldrich.comresearchgate.net. HPLC offers efficient and rapid separation capabilities, making it a versatile tool in phytochemical analysis sigmaaldrich.comresearchgate.net. Ultra-High Performance Liquid Chromatography coupled with Quadrupole Time-of-Flight Mass Spectrometry (UHPLC/QTOF-MS/MS) systems, often equipped with C18-RP columns (e.g., XSelect HSS T3, 2.5 µm, 2.1 × 150 mm), are employed for detailed chromatographic separation and profiling of complex extracts containing this compound fishersci.com.

Thin-Layer Chromatography (TLC), including High-Performance Thin-Layer Chromatography (HPTLC), serves as a simple yet effective analytical method for confirming the presence of chemical compounds and for preliminary separations sigmaaldrich.comwikipedia.org. For HPTLC, specific mobile phases, such as ethyl acetate: formic acid: acetic acid: water (100:11:11:26, v:v:v:v), have been optimized for the separation of compounds like this compound on Silicagel Lichrospher 60 F 254s plates wikipedia.org. Preparative HPTLC can also be used for the isolation of specific compounds, followed by manual injection into mass spectrometry systems wikipedia.org.

Spectroscopic Characterization Methods

The structural elucidation of this compound relies heavily on a combination of spectroscopic techniques, providing detailed insights into its molecular architecture.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both one-dimensional (1D) and two-dimensional (2D) NMR techniques are crucial for determining the complete structure of this compound. This includes 1H NMR and 13C NMR, along with advanced 2D methods such as Correlation Spectroscopy (COSY), Heteronuclear Multiple Quantum Coherence (HMQC), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) nih.govfishersci.ca. These techniques provide comprehensive information on the connectivity of atoms and the spatial arrangement of the molecule.

Mass Spectrometry (MS): MS is vital for determining the molecular weight and fragmentation patterns of this compound, aiding in its identification and confirmation. Electrospray Ionization Mass Spectrometry (ESI-MS/MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are commonly used, often operated in both positive and negative ion modes to obtain characteristic molecular ions (e.g., [M+H]+ or [M-H]-) and fragment ions fishersci.comfishersci.cafishersci.atthegoodscentscompany.com. For instance, this compound has been detected with an [M+H]+ ion at m/z 593.2344 fishersci.com. LC-MS has also been used to differentiate this compound from its isomer, linarin, based on their distinct retention times thegoodscentscompany.com.

Ultraviolet (UV) Spectroscopy: UV spectroscopy provides information about the chromophoric groups within the this compound molecule, indicating the presence of conjugated systems characteristic of flavonoids sigmaaldrich.comfishersci.ca.

Fourier-transform infrared (FT-IR) Spectroscopy: FT-IR is employed to identify functional groups within the compound, providing characteristic absorption bands for O-H and C-O stretches, which are typical for phenolic compounds fishersci.at.

Quantitative Analytical Approaches

Quantitative analysis of this compound is essential for determining its concentration in various samples. Specific methods are preferred to relate compound levels to research findings accurately nih.gov.

High-Performance Liquid Chromatography (HPLC): HPLC coupled with diode-array detectors (DADs) or mass spectrometers is a primary method for the specific quantification of this compound nih.gov. This approach allows for the separation and precise measurement of individual compounds within a mixture sigmaaldrich.comnih.gov.

External Standard Method in LC Analysis: For quantitative analysis, the external standard method in LC analysis is employed, where the total peak area value corresponds to the sum of the peak areas of the protonated and sodium cationized molecules thegoodscentscompany.com. This method requires the use of available standards for accurate quantification thegoodscentscompany.com.

High-Performance Thin-Layer Chromatography (HPTLC): HPTLC can also be adapted for quantitative analysis, offering a simple, rapid, and cost-effective technique for analyzing multiple samples on a single plate wikipedia.org.

Preparation Strategies for Research Applications

For research applications, this compound can be obtained through various preparation and extraction strategies.

Extraction from Natural Sources: this compound is typically extracted from plant materials, such as kumquat fruits, using methods like hot water maceration or methanol (B129727) extraction researchgate.netwikipedia.orgphcog.com.

Purification from Extracts: Following initial extraction, crude extracts undergo purification steps, often involving column chromatography, to isolate this compound nih.gov. Preparative HPTLC can also be utilized for the isolation of specific bioactive compounds from extracts wikipedia.org.

Commercial Availability: For research purposes, this compound standards are commercially available, allowing for direct use in experiments and as reference compounds in analytical methods thegoodscentscompany.com.

Compound Names and PubChem CIDs

Biosynthesis and Metabolic Pathways

Elucidation of Biosynthetic Pathways in Plant Systems

Fortunellin (B1673558), identified as acacetin-7-O-neohesperidoside, is a flavone (B191248) O-glycoside predominantly found in plants such as kumquat (Citrus japonica var. margarita). nih.govprace-ri.eumdpi.comnih.gov The biosynthesis of flavonoids, including this compound, commences with the phenylpropanoid pathway. frontiersin.orgmdpi.com This pathway initiates with the condensation of p-coumaroyl-coenzyme A (CoA) and three molecules of malonyl-CoA, a reaction catalyzed by chalcone (B49325) synthase (CHS), leading to the formation of chalcone. nih.govmdpi.com Subsequently, chalcone is cyclized into naringenin (B18129) through the action of chalcone isomerase (CHI). nih.govmdpi.com

Naringenin serves as a crucial biochemical precursor for the biosynthesis of various flavonoid subclasses, including flavones. nih.gov The conversion of flavanones into flavones in higher plants is facilitated by two distinct flavone synthases (FNSs): FNSI and FNSII. nih.gov For O-glycosides such as this compound, FNSII plays a pivotal role by directly catalyzing the conversion of flavanones into flavones, which are then subject to glycosylation. nih.gov Rhoifolin (apigenin 7-O-neohesperidoside), a structurally related flavone O-glycoside also present in kumquat plants, is believed to follow a similar biosynthetic route, highlighting a common pathway for these compounds. nih.govwikipedia.orgscispace.com

Enzymatic Mechanisms in Flavonoid Biosynthesis

The enzymatic machinery underlying flavonoid biosynthesis is complex, involving several key enzymes that facilitate the stepwise conversion of precursors into diverse flavonoid structures. The initial committed steps in the flavonoid pathway involve chalcone synthase (CHS) and chalcone isomerase (CHI). nih.govmdpi.comresearchgate.net CHS is responsible for catalyzing the crucial condensation reaction between p-coumaroyl-CoA and malonyl-CoAs, forming the chalcone scaffold. nih.govmdpi.com Following this, CHI mediates the cyclization of chalcone to produce naringenin. nih.govmdpi.com

The subsequent formation of flavones from flavanones is primarily catalyzed by flavone synthases (FNSs), specifically FNSI and FNSII. nih.gov In kumquat plants, FNSII enzymes are particularly significant, as they can directly convert flavanones into flavones, a necessary step before O-glycosylation. nih.gov After the formation of the flavone backbone, specific glycosyltransferases are involved in attaching sugar moieties. For this compound, this includes enzymes like flavonoid 7-O-glucosyltransferase (7-O-GluT) and 1,2-rhamnosyltransferase (1,2RhaT), which are responsible for adding glucose and rhamnose residues, respectively, to form the neohesperidose sugar unit at the 7-position of the flavone. nih.gov The coordinated action of these enzymes ensures the precise synthesis of complex flavonoid glycosides like this compound.

Pre-clinical Metabolic Fate and Interactions in Biological Systems

Pre-clinical investigations into this compound's metabolic fate and interactions within biological systems have largely relied on computational methodologies, including molecular docking, molecular dynamics simulations, free-energy calculations, and network pharmacology analyses. researchgate.netnih.govnih.gov These studies provide insights into its potential biological activities, particularly its antiviral and immunomodulatory properties.

Antiviral Interactions: this compound has demonstrated reliable binding to multiple key viral protein targets crucial for the replication, growth, invasion, and infectivity of SARS-CoV-2. researchgate.netnih.govnih.gov These targets include:

Nucleocapsid (N-CTD, N-NTD) researchgate.netnih.govnih.gov

Replicase (monomer at NSP-8 binding site, dimer interface) researchgate.netnih.govnih.gov

Helicase researchgate.netnih.govnih.gov

Papain-like-protease (PLpro) researchgate.netnih.govnih.gov

2′-O-methyltransferase researchgate.netnih.govnih.gov

Main-protease (Mpro or 3CL-Pro) researchgate.netnih.govnih.gov

RNA-dependent-RNA-polymerase (RdRp) researchgate.netnih.govnih.gov

Endoribonuclease researchgate.netnih.govnih.gov

Computational analyses have reported binding energies, indicating stable interactions with these viral proteins. For instance, this compound exhibits a high affinity binding to the 3CL-Pro monomer (ΔG −13.9 kcal/mol) and interacts with various amino acids within its binding site. mdpi.com Furthermore, this compound has been shown to inhibit the dimerization of 3CL-Pro, a critical step for the protease's enzymatic activity. prace-ri.eumdpi.com Its interactions with PLpro involve hydrogen bonds with residues like Gln250 and Gly266, as well as non-polar and polar interactions, including with the catalytic site residue His272. researchgate.net In the case of 2′-O-methyltransferase, the bulkier size and stable binding of this compound may impede the RNA methylation process. nih.gov

Immunomodulatory Effects: Beyond its direct antiviral interactions, this compound is suggested to possess immunomodulatory capabilities. It has been shown to support protective immunity while inhibiting pro-inflammatory cytokines and apoptosis pathways, thereby contributing to the protection against tissue damage. researchgate.netnih.gov this compound's interactions have been associated with several biological pathways, including hematopoietic cell lineage, the AGE-RAGE signaling pathway in diabetic complications, the PI3K-Akt signaling system, ECM-receptor interaction, and the TNF signaling pathway. nih.gov

Table 1: Predicted Binding Energies of this compound with SARS-CoV-2 Viral Targets (Computational Studies)

Viral TargetBinding Energy (kcal/mol) researchgate.netnih.govnih.gov
Nucleocapsid (N-CTD)-54.62
Replicase-monomer at NSP-8 binding site-34.48
Replicase-dimer interface-31.29
Helicase-30.02
Papain-like-protease (PLpro)-28.12
2′-O-methyltransferase-23.17
Main-protease (Mpro or 3CL-Pro)-21.63
Replicase-monomer at dimer interface-22.04
RNA-dependent-RNA-polymerase (RdRp)-19.98
Nucleocapsid-NTD-16.92
Endoribonuclease-16.81

Note: These values are derived from computational predictions and represent binding affinities in silico.

Molecular Mechanisms of Biological Activity

Antiviral Mechanistic Investigations

Fortunellin (B1673558) has been identified as a promising candidate for antiviral therapies due to its ability to interfere with critical viral replication processes.

SARS-CoV-2 Main Protease Dimerization Inhibition: In silico and In vitro Approaches

The main protease (Mpro or 3CL-Pro) of SARS-CoV-2 is a crucial enzyme for viral replication, functioning as a homodimer to cleave viral polyproteins. mdpi.comnih.gov Computational and experimental studies have revealed that this compound can effectively inhibit the dimerization of this essential protease. mdpi.comnih.gov

In silico analyses, including molecular dynamics simulations, have shown that this compound binds to the Mpro monomer, inducing conformational changes that interfere with the dimerization interface. mdpi.comresearchgate.net This allosteric modification hinders the formation of the active homodimer, thereby inhibiting its enzymatic function. researchgate.net The binding affinity of this compound to Mpro has been calculated to be significant, with a binding free energy (ΔG) of approximately -13.9 kcal/mol. mdpi.comresearchgate.net

In vitro experiments have corroborated these computational findings. Studies using VERO cells infected with SARS-CoV-2 have demonstrated that this compound can inhibit viral plaque formation, indicating a reduction in viral proliferation. mdpi.comresearchgate.net This antiviral activity is attributed to the inhibition of Mpro dimerization, as suggested by the in silico predictions. mdpi.com

Parameter Finding Significance References
TargetSARS-CoV-2 Main Protease (Mpro/3CL-Pro)Essential for viral replication mdpi.comnih.gov
MechanismInhibition of homodimerizationPrevents enzyme activation mdpi.comresearchgate.net
Binding Affinity (ΔG)~ -13.9 kcal/molIndicates strong interaction mdpi.comresearchgate.net
In Vitro EffectInhibition of viral plaque formationDemonstrates antiviral activity mdpi.comresearchgate.net

Interactions with Other SARS-CoV-2 Viral Protein Targets

Beyond its effects on the main protease, computational studies suggest that this compound can interact with a range of other key SARS-CoV-2 viral proteins necessary for replication, invasion, and infectivity. researchgate.netnih.gov Molecular docking and free-energy calculations have predicted that this compound can reliably bind to multiple viral targets. nih.govchemrxiv.org

These targets include the Nucleocapsid protein (N-CTD and NTD), the Replicase complex (monomer and dimer interfaces, including the NSP-8 binding site), Helicase, Papain-like-protease (PLpro), 2′-O-methyltransferase, RNA-dependent-RNA-polymerase (RdRp), and Endoribonuclease. researchgate.netnih.govchemrxiv.org The predicted binding affinities for these interactions vary, with some of the strongest interactions observed with the Nucleocapsid protein (N-CTD). nih.govchemrxiv.org

For instance, this compound has been identified as a potent inhibitor of PLpro, forming stable interactions through hydrogen bonds with key amino acid residues like Gln250 and Gly266. mdpi.com This multi-target capability suggests that this compound may have a dual role in combating SARS-CoV-2 by simultaneously disrupting several critical viral functions and modulating the host's immune response. researchgate.netnih.gov

Viral Target Predicted Binding Energy (kcal/mol) References
Nucleocapsid (N-CTD)-54.62 nih.gov
Replicase-monomer at NSP-8 binding site-34.48 nih.gov
Replicase-dimer interface-31.29 nih.gov
Helicase-30.02 nih.gov
Papain-like-protease (PLpro)-28.12 nih.gov
2′-O-methyltransferase-23.17 nih.gov
Main-protease-21.63 nih.gov
Replicase-monomer at dimer interface-22.04 nih.gov
RNA-dependent-RNA-polymerase (RdRp)-19.98 nih.gov
Nucleocapsid-NTD-16.92 nih.gov
Endoribonuclease-16.81 nih.gov

Anti-HIV-1 Protease Activity Pathways

Research has also indicated that this compound possesses inhibitory activity against the Human Immunodeficiency Virus 1 (HIV-1) protease. researchgate.net This enzyme is vital for the lifecycle of HIV, cleaving newly synthesized polyproteins to create mature, infectious viral particles. The inhibition of HIV-1 protease is a well-established strategy in anti-HIV therapy. nih.gov While detailed mechanistic studies on the specific binding interactions of this compound with HIV-1 protease are less extensive than for SARS-CoV-2, its demonstrated inhibitory effect places it among flavonoids with potential anti-HIV properties. researchgate.net

Anti-inflammatory Mechanistic Investigations

This compound also exhibits significant anti-inflammatory properties by modulating key signaling pathways involved in the inflammatory response.

Modulation of Toll-like Receptor 4 (TLR4)/NF-κB Signaling Cascades

The Toll-like receptor 4 (TLR4) signaling pathway plays a crucial role in the innate immune response and the subsequent inflammatory cascade. semanticscholar.org Activation of TLR4 by stimuli like lipopolysaccharide (LPS) triggers the downstream activation of the nuclear factor-kappa B (NF-κB) pathway, leading to the production of pro-inflammatory cytokines. semanticscholar.orgfrontiersin.org

Studies have shown that this compound can ameliorate inflammation by suppressing the activation of the TLR4/NF-κB pathway. um.es In models of sepsis-induced acute kidney injury, this compound treatment led to decreased levels of phosphorylated p65 and IκBα proteins, which are key indicators of NF-κB pathway activation. um.es By inhibiting this pathway, this compound effectively reduces the inflammatory response. um.esresearchgate.net

Regulation of MicroRNA-374a (miR-374a) and Phosphatase and Tensin Homolog (PTEN) Axis

This compound has been shown to exert its anti-inflammatory and barrier-protective effects in colitis by modulating the interplay between microRNA-374a (miR-374a) and the tumor suppressor protein, Phosphatase and Tensin Homolog (PTEN). nih.govnih.gov

In inflammatory conditions like colitis, the expression of PTEN is often increased, leading to enhanced epithelial cell apoptosis. nih.govresearchgate.net Research has demonstrated that this compound can increase the expression of miR-374a. nih.govnih.gov In turn, miR-374a acts as a negative regulator of PTEN, suppressing its expression. nih.govnih.gov This this compound-induced, miR-374a-mediated downregulation of PTEN helps to decrease epithelial cell apoptosis, reduce inflammation, and maintain intestinal barrier function. nih.govnih.govresearchgate.net Depletion of miR-374a has been shown to counteract the beneficial effects of this compound, confirming the importance of this regulatory axis. nih.govnih.gov

Condition This compound's Effect Molecular Consequence Outcome References
ColitisIncreases miR-374a expressionDownregulates PTEN expressionDecreased epithelial cell apoptosis and inflammation nih.govnih.govresearchgate.net
ColitisSuppresses PTEN expression-Ameliorates colitis symptoms nih.govfrontiersin.org

Inhibition of Pro-inflammatory Cytokine Production Pathways

This compound has demonstrated significant inhibitory effects on the production of pro-inflammatory cytokines in various experimental models. This bioactivity is largely attributed to its ability to modulate key signaling pathways involved in the inflammatory response. In models of sepsis-induced acute kidney injury (AKI), this compound treatment has been shown to counteract cellular damage induced by lipopolysaccharide (LPS) by suppressing the secretion of pro-inflammatory cytokines. um.es Specifically, enzyme-linked immunosorbent assay (ELISA) results have confirmed that this compound can decrease the levels of tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1 beta (IL-1β) both in vitro and in vivo. um.esnih.gov

The primary mechanism implicated in this anti-inflammatory action is the inhibition of the Toll-like receptor 4/nuclear factor kappa-B (TLR4/NF-κB) signaling pathway. um.esnih.gov In sepsis-induced AKI, this compound treatment effectively attenuated the phosphorylation of key proteins in this pathway, including Interleukin-1 Receptor-Associated Kinase 4 (IRAK4), p65, and the inhibitor of kappa B alpha (IκBα). um.es By suppressing the activation of the NF-κB pathway, this compound effectively reduces the transcription and subsequent release of pro-inflammatory cytokines. um.es Similar effects have been observed in models of colitis, where this compound ameliorated inflammation by reversing the excessive production of TNF-α, IL-1β, and IL-6. nih.gov

Table 1: Effect of this compound on Pro-inflammatory Cytokine Levels

Model Cytokine Effect of this compound Treatment Implicated Pathway Reference
Sepsis-Induced Acute Kidney Injury (LPS-treated HK-2 cells and CLP mice) TNF-α Decreased TLR4/NF-κB um.esnih.gov
Sepsis-Induced Acute Kidney Injury (LPS-treated HK-2 cells and CLP mice) IL-6 Decreased TLR4/NF-κB um.esnih.gov
Sepsis-Induced Acute Kidney Injury (LPS-treated HK-2 cells and CLP mice) IL-1β Decreased TLR4/NF-κB um.esnih.gov
TNBS-Induced Colitis (rats) TNF-α Decreased Not specified nih.gov
TNBS-Induced Colitis (rats) IL-6 Decreased Not specified nih.gov
TNBS-Induced Colitis (rats) IL-1β Decreased Not specified nih.gov

Influence on NLR Family Pyrin Domain Containing 3 (NLRP3) Pathway

This compound exerts a regulatory influence on the NLR Family Pyrin Domain Containing 3 (NLRP3) inflammasome pathway, a critical component of the innate immune system that, when activated, leads to the maturation and secretion of pro-inflammatory cytokines like IL-1β and IL-18. Research has demonstrated that this compound can restrain the activation of the NLRP3 inflammasome by modulating its upstream signaling cascades. nih.govresearchgate.net

In a model of lipopolysaccharide (LPS)-induced acute lung injury (ALI), this compound was found to attenuate inflammation by repressing the TLR4/NF-κB/NLRP3 pathway. nih.govresearchgate.net By inhibiting the TLR4/NF-κB axis, this compound effectively reduces the priming signal required for the transcription of NLRP3 and pro-IL-1β. researchgate.net This leads to a downstream reduction in the assembly and activation of the NLRP3 inflammasome complex, thereby mitigating the inflammatory response in lung tissue. nih.govresearchgate.net These findings suggest that the ability of this compound to modulate the NLRP3 pathway is a key aspect of its anti-inflammatory properties. nih.gov

Antioxidant Mechanistic Investigations

Enhancement of AMPK/Nrf2/HO-1 Pathway Activity

This compound has been shown to exert potent antioxidant effects through the enhancement of the AMP-activated protein kinase (AMPK)/nuclear factor erythroid 2-related factor 2 (Nrf2)/heme oxygenase-1 (HO-1) signaling pathway. nih.govnih.gov This pathway is a crucial cellular defense mechanism against oxidative stress. nih.govdovepress.com

Under conditions of oxidative stress, Nrf2, a key transcription factor, translocates to the nucleus and initiates the transcription of various antioxidant and cytoprotective genes, including HO-1. nih.govdovepress.com Studies have revealed that this compound can promote the activation of this pathway. For instance, in a model of diabetic heart injury, this compound treatment significantly enhanced the phosphorylation of AMPK and increased the levels of Nrf2 and HO-1. nih.gov The activation of AMPK by this compound appears to be an upstream event that facilitates the nuclear accumulation of Nrf2, subsequently boosting the expression of antioxidant enzymes. nih.govdovepress.com The suppression of phosphorylated AMPK was shown to reduce the this compound-induced levels of Nrf2 and HO-1, thereby negating its protective effects. nih.gov This highlights the critical role of the AMPK/Nrf2/HO-1 axis in mediating the antioxidant and anti-inflammatory benefits of this compound. um.esnih.gov

Modulation of Oxidative Stress Biochemical Markers

This compound's antioxidant activity is further evidenced by its ability to modulate key biochemical markers of oxidative stress. um.esnih.gov Oxidative stress arises from an imbalance between the production of reactive oxygen species (ROS) and the capacity of antioxidant defense systems to neutralize them. arccjournals.comunibo.it this compound has been shown to restore this balance in various pathological conditions.

In studies on sepsis-induced acute kidney injury, this compound demonstrated potent antioxidant effects by significantly reducing the levels of malondialdehyde (MDA), a marker of lipid peroxidation, and free iron (Fe²⁺), which can catalyze the formation of ROS. um.esnih.gov Concurrently, this compound treatment increased the activity of superoxide (B77818) dismutase (SOD) and the content of glutathione (B108866) (GSH), which are crucial components of the endogenous antioxidant defense system. um.esnih.gov By decreasing markers of oxidative damage and bolstering antioxidant capacity, this compound helps to mitigate cellular injury. um.es

Table 2: Modulation of Oxidative Stress Markers by this compound in Sepsis-Induced AKI

Biomarker Type Effect of this compound Treatment Reference
Malondialdehyde (MDA) Marker of Lipid Peroxidation Decreased um.esnih.gov
Free Iron (Fe²⁺) Pro-oxidant Decreased um.esnih.gov
Superoxide Dismutase (SOD) Antioxidant Enzyme Increased Activity um.esnih.gov
Glutathione (GSH) Antioxidant Molecule Increased Content um.esnih.gov

Anti-ferroptotic Mechanistic Investigations

Intervention in Ferroptosis Pathways in Acute Kidney Injury Models

Recent investigations have highlighted the role of this compound in protecting against ferroptosis, a form of regulated cell death characterized by iron-dependent lipid peroxidation. um.esnih.gov This protective effect is particularly relevant in the context of acute kidney injury (AKI), where ferroptosis has been identified as a significant contributor to tubular cell death. um.esrevistanefrologia.com

In models of sepsis-induced AKI, this compound has been shown to attenuate ferroptosis by inhibiting inflammation and oxidative stress through the TLR4/NF-κB pathway. um.esnih.govelabscience.com Treatment with this compound led to a decrease in free iron levels and lipid peroxidation, key events in the ferroptotic process. um.es Furthermore, it enhanced antioxidant defenses, which are crucial for suppressing ferroptosis. um.es The ability of this compound to suppress the activation of the TLR4/NF-κB pathway appears to be central to its anti-ferroptotic effects, suggesting a direct link between the inflammatory signaling cascade and the regulation of this cell death pathway in AKI. um.es These findings position this compound as a potential agent for therapeutic intervention in conditions where ferroptosis plays a pathogenic role. um.esnih.gov

Cellular Apoptosis Modulation

Apoptosis, or programmed cell death, is a critical process for maintaining tissue homeostasis. Dysregulation of apoptosis is a hallmark of many diseases. This compound has been shown to modulate apoptotic pathways in various preclinical models.

Influence on Apoptosis Pathways in Pre-clinical Models

In preclinical studies, this compound has demonstrated the ability to influence key proteins involved in the apoptotic cascade. For instance, in a rat model of colitis, administration of this compound led to a decrease in excessive apoptosis of intestinal epithelial cells. nih.gov This was evidenced by the reversal of abnormal expression levels of key apoptosis-related proteins, including a reduction in Bax and cleaved caspase-3 levels, and an increase in the anti-apoptotic protein Bcl-2. frontiersin.org

Further investigations in a mouse model of acute lung injury induced by lipopolysaccharide (LPS) also revealed that this compound could alleviate lung tissue apoptosis. nih.govresearchgate.net Computational studies have also predicted that this compound may inhibit the apoptosis pathway, suggesting a protective role against tissue damage. researchgate.net These findings point towards this compound's capacity to interfere with the intrinsic apoptotic pathway by modulating the balance between pro- and anti-apoptotic proteins.

Preclinical ModelKey Findings on Apoptosis Modulation by this compoundReference
Rat Colitis ModelDecreased intestinal epithelial cell apoptosis; reversed abnormal expression of Bax, cleaved caspase-3, and Bcl-2. nih.govfrontiersin.org
Mouse Acute Lung Injury ModelAlleviated LPS-induced lung tissue apoptosis. nih.govresearchgate.net
Computational PredictionPredicted to inhibit the apoptosis pathway and protect against tissue damage. researchgate.net

Relationship to PTEN Inactivation and Cell Apoptosis Regulation

A significant mechanism through which this compound appears to regulate apoptosis is by influencing the Phosphatase and Tensin Homolog (PTEN) protein. PTEN is a known tumor suppressor that can induce cell apoptosis. nih.govptenfoundation.org Preclinical research has established a direct link between this compound, PTEN inactivation, and the subsequent reduction in apoptosis.

In a colitis model, this compound treatment was found to decrease the expression of PTEN. frontiersin.org This inactivation of PTEN was shown to reduce cell apoptosis and contribute to the ameliorative effects of this compound on colitis. nih.gov The study further elucidated that this compound's effect on PTEN is mediated by microRNA-374a (miR-374a), which acts as a negative regulator of PTEN. nih.gov this compound was shown to increase the expression of miR-374a, which in turn inhibits PTEN expression. frontiersin.org The involvement of the Akt/GSK-3β pathway has also been indicated in the anti-apoptotic effects of this compound. nih.govfrontiersin.org

MechanismEffect of this compoundOutcomeReference
PTEN ExpressionDecreasesInhibition of apoptosis nih.govfrontiersin.org
miR-374a ExpressionIncreasesNegative regulation of PTEN nih.govfrontiersin.org
Akt/GSK-3β PathwayModulatesContributes to anti-apoptotic effects nih.govfrontiersin.org

Metabolic Regulation Mechanistic Studies (Pre-clinical Focus)

This compound has also been investigated for its role in regulating various metabolic pathways, particularly in the context of metabolic stress.

AMPK Phosphorylation and Nrf2 Signaling Activation

AMP-activated protein kinase (AMPK) is a central regulator of cellular energy homeostasis, while Nuclear factor erythroid 2-related factor 2 (Nrf2) is a key transcription factor in the antioxidant response. dovepress.comfrontiersin.org Studies have shown that this compound can protect against high fructose-induced diabetic heart injury in mice by activating the AMPK/Nrf2 pathway. nih.gov

Activation of AMPK by this compound leads to the subsequent activation of Nrf2 and its downstream target, heme oxygenase-1 (HO-1). nih.gov This signaling cascade helps to suppress inflammation and oxidative stress. nih.gov The knockdown of Nrf2 in cardiac cells was found to abolish the protective effects of this compound, confirming the critical role of this pathway. nih.gov Furthermore, the suppression of AMPK phosphorylation reduced the levels of Nrf2 and HO-1 induced by this compound, solidifying the upstream role of AMPK in this protective mechanism. nih.gov

Regulation of Glucose and Lipid Metabolism Pathways

The metabolism of glucose and lipids is a complex and interconnected process essential for cellular function. frontiersin.orgnih.gov Dysregulation in these pathways can lead to various metabolic disorders. frontiersin.org While direct studies on this compound's comprehensive role in these pathways are emerging, its influence on key regulatory molecules like AMPK suggests a potential for broader metabolic regulation.

AMPK activation is known to play a crucial role in both glucose and lipid metabolism. redalyc.org It can enhance insulin (B600854) sensitivity and promote the oxidation of fatty acids. frontiersin.org Given that this compound activates AMPK, it is plausible that it can influence downstream metabolic events, although more specific research is needed to fully elucidate these connections.

Effects on High Fructose-Induced Metabolic Stress Pathways

High-fructose consumption is known to induce metabolic stress, leading to conditions such as inflammation, oxidative stress, and insulin resistance. anatoljcardiol.commdpi.com this compound has demonstrated protective effects against the cardiac injury induced by a high-fructose diet in mice. nih.gov

The primary mechanism for this protection is the suppression of inflammation and oxidative stress through the regulation of the AMPK/Nrf2 pathway. nih.gov In a high-fructose-induced diabetic mouse model, this compound treatment significantly reduced pro-inflammatory cytokines and markers of oxidative stress. nih.gov It attenuated histopathological changes in the heart and improved cardiac function, highlighting its potential to counteract the detrimental effects of high fructose-induced metabolic stress. nih.gov

Metabolic ConditionKey Mechanistic Findings for this compoundReference
High Fructose-Induced Diabetic Heart InjuryEnhances AMPK/Nrf2 pathway, suppressing inflammation and oxidative stress. nih.gov
General Metabolic RegulationActivates AMPK, a key regulator of glucose and lipid metabolism. nih.govredalyc.org
High Fructose-Induced Metabolic StressReduces pro-inflammatory cytokines and markers of oxidative stress, improving cardiac function. nih.gov

Structure Activity Relationship Sar Studies

Influence of Glycosylation on Biological Potency

Fortunellin (B1673558) is characterized as a natural flavonoid O-glycoside, specifically acacetin (B1665396) 7-O-neohesperidoside. nih.goviajps.com Glycosylation, the covalent attachment of sugar moieties to a molecule, is a pivotal post-translational modification that significantly impacts the biological properties of compounds. These sugar groups can modulate a compound's solubility, stability, and its interactions with target proteins.

Comparative Analysis with Structurally Related Analogs

Comparative analysis with structurally related analogs has been instrumental in understanding the SAR of this compound, particularly concerning its inhibitory activity against SARS-CoV-2 3CL-Pro dimerization. This compound has been identified as a lead compound, and investigations have extended to a series of 16 structurally related natural compounds, including apiin (B1667559) and rhoifolin. nih.govuni.lu These analogs were found to exhibit similar binding affinities to the 3CL-Pro, suggesting common structural features responsible for their interaction with the target enzyme. nih.gov

The binding affinity (ΔG) for this compound with 3CL-Pro was reported to fluctuate around -12.3 kcal/mol (with a standard deviation of ±1.005 kcal/mol). nih.gov The structurally related analogs showed binding affinities ranging from -14.2 to -11.2 kcal/mol, indicating a comparable inhibitory potential. nih.gov Despite the similar binding affinities to the monomer, significant changes were observed in the dimerization affinity of the 3CL-Pro in the presence of these compounds, with ΔG values oscillating between -891 and -585 kcal/mol, signifying their effectiveness in inhibiting the dimerization process. iajps.com The binding groove of this compound itself was observed to remain largely unmodified (RMSD < 1 Å) during its interaction with the 3CL-Pro monomer. iajps.com

The following table summarizes the comparative binding affinities of this compound and its selected analogs against SARS-CoV-2 3CL-Pro:

CompoundBinding Affinity (ΔG, kcal/mol)Biological Activity Context
This compound-12.3 (±1.005 SD)Inhibits SARS-CoV-2 3CL-Pro dimerization
Analogs-14.2 to -11.2 (range)Inhibits SARS-CoV-2 3CL-Pro dimerization (similar to this compound)

Computational Approaches in SAR Elucidation

Computational approaches have played a crucial role in elucidating the SAR of this compound, particularly in the context of its antiviral activities. These methods provide a powerful means to explore molecular interactions at an atomic level, which is essential for understanding and designing compounds with high specificity and affinity for their biological targets.

For this compound, elaborate computational methods, including molecular simulations, metadynamics, molecular dynamics (MD) simulations, and docking studies, have been extensively employed. nih.goviajps.comuni.lu These techniques allowed researchers to:

Explore 3CL-Pro dimerization: Computational models were used to investigate the dynamic process of 3CL-Pro dimerization and identify potential inhibitors. iajps.com

Assess binding stability: MD simulations demonstrated that this compound's affinity for 3CL-Pro stabilized after approximately 30 μs, indicating a stable interaction. nih.gov

Analyze conformational changes: The simulations revealed that in the presence of this compound, the average transition time scale between different conformational states of 3CL-Pro significantly decreased (to 1.42 ns from 3.5-37.6 ns in its absence). This faster transition prevents the enzyme from getting trapped in states favorable for homodimer formation, thus inhibiting dimerization. nih.gov

Predict binding patterns: Docking studies, coupled with MD simulations, helped in understanding the binding modes of this compound and its analogs within the 3CL-Pro pocket.

The application of such computational methodologies significantly reduces the time, labor, and cost associated with drug development by enabling virtual screening, optimization, and evaluation of compound activities. Beyond specific binding analyses, computational approaches contribute broadly to SAR elucidation through techniques like homology modeling, cavity prediction, big data mining, virtual screening, and pharmacophore modeling, providing comprehensive insights into how structural modifications impact biological function.

Pre Clinical Research Models and Methodologies

In Vitro Systems for Mechanistic Research

In vitro models provide a controlled environment to dissect the molecular and cellular effects of Fortunellin (B1673558). These systems are crucial for initial screening, hypothesis generation, and detailed mechanistic studies.

Human kidney proximal tubular epithelial (HK-2) cells have been a key cell line model in this compound research. um.esnih.gov In studies investigating sepsis-induced acute kidney injury (AKI), HK-2 cells are treated with lipopolysaccharide (LPS) to mimic the inflammatory conditions of sepsis in vitro. um.esnih.gov This model has been pivotal in demonstrating this compound's cytoprotective and anti-inflammatory properties. Research has shown that this compound can counteract LPS-induced cellular damage in HK-2 cells, leading to enhanced cell survival and a reduction in the secretion of pro-inflammatory cytokines. um.esnih.gov

Biological assays performed on these cell line models are critical for quantifying the effects of this compound. Commonly used assays include:

Cell Viability Assays: Techniques like the Cell Counting Kit-8 (CCK-8) assay are employed to measure the viability of HK-2 cells after exposure to LPS and subsequent treatment with this compound, confirming its protective effects. nih.gov

Flow Cytometry: This technique is utilized to analyze cell death and apoptosis, providing further evidence of this compound's ability to mitigate cellular damage. nih.gov

Enzyme-Linked Immunosorbent Assay (ELISA): ELISA is used to quantify the levels of secreted pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1 beta (IL-1β), in the cell culture medium. um.esnih.gov Studies have consistently shown that this compound treatment significantly suppresses the LPS-induced secretion of these cytokines in HK-2 cells. um.esnih.gov

Ferroptosis Indicator Measurement: Assays to measure levels of malondialdehyde (MDA), superoxide (B77818) dismutase (SOD), glutathione (B108866) (GSH), and free iron (Fe2+) are conducted to assess this compound's impact on ferroptosis, a form of programmed cell death. um.esnih.gov this compound has been shown to reduce MDA and Fe2+ levels while increasing SOD activity and GSH content, indicating its potent antioxidant and anti-ferroptotic effects. um.esnih.gov

Table 1: Effects of this compound on LPS-Induced HK-2 Cells

Parameter Measured Effect of LPS Treatment Effect of this compound Treatment Assay Technique
Cell Viability Decreased Increased CCK-8
Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) Increased Decreased ELISA
Malondialdehyde (MDA) Increased Decreased Colorimetric Assay
Superoxide Dismutase (SOD) Activity Decreased Increased Activity Assay
Glutathione (GSH) Content Decreased Increased Assay Kit
Free Iron (Fe2+) Levels Increased Decreased Iron Assay Kit

Computational simulations have been instrumental in predicting and understanding the molecular interactions between this compound and its biological targets. nih.gov

Molecular Docking: This technique is used to predict the binding affinity and orientation of this compound to various protein targets. nih.gov For instance, in the context of viral infections, molecular docking studies have shown that this compound can reliably bind to key viral proteins necessary for replication and infectivity. nih.gov The binding energies, calculated in kcal/mol, indicate the stability of the this compound-protein complex. nih.gov

Molecular Dynamics (MD) Simulations: Following molecular docking, MD simulations are performed to evaluate the stability and dynamics of the this compound-target protein complexes over time. nih.gov These simulations provide insights into the conformational changes and interactions at the atomic level, further validating the docking results. nih.gov

Bioinformatics approaches are employed to analyze the broader biological implications of this compound's interactions. nih.gov

Gene Ontology (GO) Enrichment Analysis: This analysis helps to identify the biological processes, molecular functions, and cellular components that are significantly associated with the genes targeted by this compound. nih.gov

Pathway Analysis: This approach is used to identify the signaling pathways that are modulated by this compound. nih.gov For example, pathway analysis has revealed that this compound can inhibit pro-inflammatory cytokine and apoptosis pathways. nih.gov

Protein-Protein Interaction (PPI) Analysis: PPI analysis helps to understand the complex network of protein interactions that are influenced by this compound, providing a systems-level view of its mechanism of action. nih.gov

To validate the findings from in vitro and computational studies at the molecular level, techniques like Western Blot and RT-qPCR are utilized.

Western Blot: This technique is used to detect and quantify the expression levels of specific proteins. um.esnih.gov In the context of sepsis-induced AKI, Western blot analysis has been used to measure the phosphorylation levels of key proteins in the Toll-like receptor 4 (TLR4)/nuclear factor kappa-B (NF-κB) signaling pathway, such as p-IRAK4, p-p65, and p-IκBα. um.esnih.gov Studies have shown that this compound treatment suppresses the activation of this pathway, as evidenced by decreased levels of these phosphorylated proteins. um.esnih.gov

RT-qPCR (Reverse Transcription-Quantitative Polymerase Chain Reaction): While not explicitly detailed in the provided search results for this compound, RT-qPCR is a standard technique used to measure the mRNA expression levels of target genes, which would complement Western blot data by providing information on gene regulation at the transcriptional level.

In Vivo Animal Models for Pathophysiological Investigations

In vivo animal models are essential for understanding the effects of this compound in a whole-organism context, where complex physiological and pathological processes can be observed.

A widely used and clinically relevant animal model for studying sepsis-induced AKI is the cecal ligation and puncture (CLP) model in mice. um.esnih.gov This surgical procedure induces polymicrobial sepsis that closely mimics the human condition. In this model, this compound treatment has been shown to ameliorate renal dysfunction, reduce histological damage to the kidneys, and decrease cell death. um.es

Key findings from the in vivo sepsis-induced AKI model include:

Reduced Inflammatory Cytokines: Similar to the in vitro findings, this compound treatment in the CLP mouse model leads to a significant reduction in the levels of pro-inflammatory cytokines IL-1β, IL-6, and TNF-α in kidney tissues. um.es

Inhibition of Ferroptosis: this compound treatment was also found to decrease the levels of free iron in the kidney tissues of septic mice, indicating its ability to inhibit ferroptosis in vivo. um.es

Suppression of the TLR4/NF-κB Pathway: The protective effects of this compound in the septic kidney are associated with the suppression of the TLR4/NF-κB signaling pathway, confirming the in vitro findings. um.esnih.gov

Table 2: In Vivo Effects of this compound in a Sepsis-Induced AKI Mouse Model

Parameter CLP Model Group CLP Model + this compound Group
Renal Dysfunction Increased Ameliorated
Histological Damage Severe Reduced
Cell Death Increased Decreased
Kidney IL-1β Levels Elevated Reduced
Kidney IL-6 Levels Elevated Reduced
Kidney TNF-α Levels Elevated Reduced
Kidney Free Iron Levels Elevated Reduced
TLR4/NF-κB Pathway Activation Increased Suppressed

Colitis Models

Pre-clinical research has utilized established rat models of colitis to investigate the therapeutic potential of this compound in the context of inflammatory bowel disease. These models are designed to mimic the intestinal barrier dysfunction and oxidative stress characteristic of human colitis. In these studies, colitis is induced in rats, which are then treated with this compound to assess its impact on key pathological markers. researchgate.net

Methodologies involve the oral administration of this compound to colitis-induced rats over a period of 14 days. Following the treatment period, researchers evaluate the integrity of the intestinal barrier and the levels of oxidative stress markers in the colon. Intestinal barrier permeability is assessed by measuring the serum levels of fluorescein (B123965) isothiocyanate-dextran 4 kDa (FD-4), a fluorescent probe that, when elevated in the blood, indicates a compromised gut barrier. researchgate.net Colonic tissue is analyzed for markers of oxidative stress, including the levels of malondialdehyde (MDA), a product of lipid peroxidation, as well as the levels of endogenous antioxidants like glutathione (GSH) and the activity of the antioxidant enzyme superoxide dismutase (SOD). researchgate.net

Research findings indicate that this compound plays a significant role in mitigating colitis-related pathology. Treatment with this compound was found to reverse the loss of intestinal barrier integrity. Furthermore, it effectively countered the excessive oxidative stress observed in the colonic tissue of colitis models. researchgate.net Specifically, this compound administration led to a reduction in MDA levels while simultaneously increasing the levels of GSH and the activity of SOD in the colon. researchgate.net

Table 1: Effect of this compound on Colitis Biomarkers

Biomarker Organ/Sample Effect of this compound Treatment Implication
Fluorescein isothiocyanate-dextran 4 kDa (FD-4) Serum Decreased Improvement of intestinal barrier integrity
Malondialdehyde (MDA) Colon Decreased Reduction in oxidative stress & lipid peroxidation
Glutathione (GSH) Colon Increased Enhancement of antioxidant capacity

High Fructose-Induced Diabetic Heart Injury Models

To study the effects of this compound on diabetic cardiomyopathy, researchers have employed mouse models where diabetes and subsequent cardiac injury are induced through a high-fructose diet. This model effectively simulates the metabolic and cardiovascular complications associated with diabetes. researchgate.net The research aims to elucidate this compound's role in protecting the heart from damage caused by high fructose (B13574) levels, focusing on the underlying mechanisms of inflammation and oxidative stress. researchgate.net

The methodology involves inducing diabetes in mice using a high-fructose diet. The impact of this compound is then assessed by measuring changes in heart histopathology and cardiac function. researchgate.net Key molecular pathways are investigated by analyzing the expression of proteins related to inflammation and oxidative stress. For the inflammatory pathway, the expression levels of p-IκB kinase α (IKKα), p-IκBα, and p-nuclear factor-κB (NF-κB) are measured. researchgate.net For the oxidative stress pathway, the activities of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT), along with the levels of heme oxygenase-1 (HO-1), are quantified. The involvement of the AMP-activated protein kinase (AMPK) and nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway is also a central part of the investigation. researchgate.netmdpi.com

Table 2: this compound's Impact on High Fructose-Induced Cardiac Injury Markers

Marker Category Specific Marker Effect of this compound Treatment Pathway/Process Affected
Inflammation Pro-inflammatory Cytokines Decreased Inflammatory Response
p-IκB kinase α (IKKα) Decreased NF-κB Signaling
p-IκBα Decreased NF-κB Signaling
p-nuclear factor-κB (NF-κB) Decreased NF-κB Signaling
Oxidative Stress Superoxide Dismutase (SOD) Increased Antioxidant Defense
Catalase (CAT) Increased Antioxidant Defense
Heme Oxygenase-1 (HO-1) Increased Antioxidant Defense / Nrf2 Pathway
Signaling Pathway p-AMP-activated protein kinase (AMPK) Increased AMPK/Nrf2 Signaling

LPS-induced Acute Lung Injury Models

The protective effects of this compound against acute lung injury (ALI) have been investigated using mouse models induced by lipopolysaccharide (LPS). LPS, a component of Gram-negative bacteria, is used to provoke an acute inflammatory response in the lungs, leading to injury that mimics clinical ALI. nih.govinotiv.com These models are instrumental in evaluating the anti-inflammatory properties of this compound and its mechanisms of action in respiratory distress. nih.gov

The experimental methodology involves establishing the ALI mouse model through LPS induction. The severity of lung injury is then evaluated using several techniques. Histopathological damage to the lung tissue is assessed with hematoxylin-eosin (HE) staining. nih.govinotiv.com Lung edema is quantified by measuring the lung wet/dry (W/D) ratio, while lung capillary permeability is determined by the protein content in the bronchoalveolar lavage fluid (BALF). nih.gov Infiltration of inflammatory cells is measured by evaluating the levels of myeloperoxidase (MPO), neutrophils, and leukocytes in the BALF. nih.govinotiv.com Furthermore, cell apoptosis is measured via TUNEL assay, and collagen deposition is assessed with Masson staining. The expression of key proteins in the Toll-like receptor 4 (TLR4)/nuclear factor kappa-B (NF-κB)/NLR Family Pyrin Domain Containing 3 (NLRP3) pathway is also analyzed. nih.govinotiv.com

The findings from these studies indicate that this compound significantly attenuates LPS-induced lung tissue damage. nih.gov It reduces the lung W/D ratio, MPO content, total protein in BALF, and the number of neutrophils and leukocytes. nih.govinotiv.com this compound also alleviates lung tissue apoptosis, the inflammatory response, and collagen deposition. Mechanistically, this compound's protective effects are attributed to its ability to suppress the activity of the TLR4/NF-κB/NLRP3 pathway. nih.govinotiv.com By restraining this pathway, this compound effectively mitigates the tissue injury, apoptosis, inflammation, and collagen deposition stimulated by LPS. nih.gov

Table 3: Research Findings on this compound in LPS-Induced Acute Lung Injury

Parameter Method of Measurement Effect of this compound Treatment Pathological Feature Addressed
Lung Tissue Damage Hematoxylin-Eosin (HE) Staining Attenuated General Tissue Injury
Lung Edema Lung Wet/Dry (W/D) Ratio Reduced Fluid Accumulation
Capillary Permeability Protein Content in BALF Reduced Vascular Leakage
Inflammatory Infiltration MPO, Neutrophils, Leukocytes in BALF Reduced Inflammation
Apoptosis TUNEL Assay Alleviated Cell Death
Collagen Deposition Masson Staining Alleviated Fibrosis

Obesity and Metabolic Disorder Models

The therapeutic potential of this compound in addressing obesity and related metabolic disorders has been explored using rodent models induced by a high-fat diet (HFD). These models replicate key features of human metabolic syndrome, including obesity, dyslipidemia, and non-alcoholic fatty liver disease (NAFLD). mdpi.comnih.gov Research has focused on extracts of Fortunella margarita (kumquat), where this compound is a primary flavonoid, as well as on the purified compound itself. mdpi.comnih.gov

Methodologies for these studies involve inducing obesity and metabolic disturbances in mice or rats by feeding them an HFD. In preventive models, animals are fed an HFD with or without this compound (or a this compound-rich extract) for several weeks. mdpi.com In therapeutic models, animals are first made obese with an HFD and then treated with this compound. mdpi.com A range of metabolic parameters are assessed, including body weight, fasting blood glucose, glucose and insulin (B600854) tolerance, and serum lipid profiles (total cholesterol, LDL-c, triglycerides). mdpi.comnih.gov In the context of NAFLD, liver injury is evaluated through histological staining and by measuring serum levels of alanine (B10760859) transaminase (ALT) and aspartate transaminase (AST). nih.gov The molecular mechanisms are investigated by analyzing gene expression of targets like PPARα and the activation of pathways such as the AMPK axis. mdpi.comnih.gov

The findings suggest that this compound has beneficial effects in both preventing and treating obesity and metabolic disorders. In preventive studies, this compound-rich extract controlled body weight gain, reduced the size of white adipocytes, and lowered fasting blood glucose, serum total cholesterol, and LDL-c levels. mdpi.com In therapeutic studies, it improved glucose and insulin tolerance and decreased serum triglycerides, total cholesterol, and LDL-c. mdpi.com In a model of NAFLD, this compound reduced liver injury, as shown by decreased ALT and AST levels, and ameliorated dyslipidemia. nih.gov Mechanistically, these effects are linked to the activation of the AMPK pathway, which helps to alleviate lipid deposition and immune disorders in the liver. nih.gov Additionally, this compound has been shown to increase the mRNA expression of PPARα and its target genes. mdpi.com

Table 4: Effects of this compound in Obesity and Metabolic Disorder Models

Model Key Parameter Effect of this compound Treatment Associated Pathway
High-Fat Diet-Induced Obesity Body Weight Gain Controlled/Reduced PPARα
Fasting Blood Glucose Lowered -
Serum Total Cholesterol Lowered PPARα
Serum LDL-c Lowered PPARα
Serum Triglycerides Decreased PPARα
Glucose & Insulin Tolerance Improved -
High-Fat Diet-Induced NAFLD Liver Injury (ALT, AST) Reduced AMPK
Dyslipidemia Restrained AMPK

Table of Mentioned Compounds

Compound Name
Alanine transaminase (ALT)
AMP-activated protein kinase (AMPK)
Aspartate transaminase (AST)
Catalase (CAT)
Fluorescein isothiocyanate-dextran 4 kDa (FD-4)
This compound
Glutathione (GSH)
Heme oxygenase-1 (HO-1)
Lipopolysaccharide (LPS)
Malondialdehyde (MDA)
Myeloperoxidase (MPO)
NLR Family Pyrin Domain Containing 3 (NLRP3)
Nuclear factor erythroid 2-related factor 2 (Nrf2)
Nuclear factor kappa-B (NF-κB)
PPARα
Superoxide Dismutase (SOD)

Future Directions in Fortunellin Research

Exploration of Undiscovered Mechanistic Pathways

Current research has identified several mechanistic pathways for fortunellin's biological effects, including its role in activating antioxidant enzymes through the Nrf2 and AMPK pathways and its potential to inhibit the dimerization of the SARS-CoV-2 main protease. mdpi.com However, the complete landscape of its molecular interactions is far from understood. For instance, while its antiviral activity against SARS-CoV-2 has been demonstrated, the precise molecular mechanism remains largely unknown. nih.gov

Future investigations should aim to uncover novel signaling pathways and molecular targets. Computational approaches, such as molecular docking and dynamics simulations, have already pointed to this compound's ability to bind to multiple key viral proteins, suggesting a multi-target antiviral strategy. nih.gov These in silico findings require validation through rigorous in vitro and in vivo studies to elucidate the exact nature of these interactions and their downstream effects. Furthermore, research has suggested that This compound (B1673558) may inhibit apoptosis pathways and protect against tissue damage, but the specific proteins and signaling cascades involved are yet to be fully identified. researchgate.net

Investigation of Derivatization and Structural Modification Strategies

The therapeutic efficacy of natural compounds can often be enhanced through chemical modification. The investigation of derivatization and structural modification of this compound represents a promising avenue for future research. While specific studies on this compound derivatization are limited, research on other flavonoids provides a roadmap for such endeavors. Structural modifications can be designed to improve pharmacokinetic properties, such as bioavailability and stability, or to enhance potency and selectivity for specific biological targets.

For example, the synthesis of novel analogs could involve modifications to the glycosidic moieties or the flavonoid backbone to explore structure-activity relationships. frontiersin.org The goal would be to create derivatives with improved therapeutic profiles. A systematic library of this compound analogs could be synthesized and screened for enhanced biological activities, drawing parallels from studies on other compounds where modifications led to more potent inhibitors of specific enzymes or pathways. chemrxiv.org

Comprehensive Mechanistic Elucidation of Multifaceted Biological Activities

This compound has been shown to possess a wide array of biological activities, including anti-inflammatory, antioxidant, neuroprotective, and anticancer properties. mdpi.comnih.gov However, a comprehensive understanding of the underlying mechanisms is still lacking. Future research should focus on elucidating the intricate molecular pathways that govern these diverse effects.

Comparative Research with Other Flavonoid Compounds

To better understand the unique therapeutic potential of this compound, it is essential to conduct comparative studies with other well-characterized flavonoid compounds. Flavonoids such as quercetin (B1663063), hesperidin (B1673128), and luteolin (B72000) have been extensively studied for their antioxidant, anti-inflammatory, and other health-promoting properties. mdpi.comnih.govmdpi.com

Comparative studies could focus on several aspects, including antioxidant capacity, anti-inflammatory potency, and effects on specific signaling pathways. For instance, a direct comparison of the radical scavenging activity of this compound with that of quercetin and hesperidin could provide valuable insights into its relative antioxidant efficacy. nih.govnih.gov Similarly, comparing their abilities to modulate inflammatory pathways could help to position this compound within the broader landscape of anti-inflammatory flavonoids. nih.gov Such studies will not only highlight the unique attributes of this compound but also guide its potential therapeutic applications.

Q & A

Q. What molecular mechanisms underlie Fortunellin’s anti-inflammatory and antioxidant effects in metabolic disorders?

this compound modulates the AMPK/Nrf-2 pathway, enhancing antioxidant enzymes (e.g., SOD, CAT, HO-1) and suppressing pro-inflammatory mediators like NF-κB and IκB kinase. In diabetic cardiomyopathy models, it reduced oxidative stress by 40–60% and inhibited NF-κB activation by 30–50%, as shown via Western blotting and cytokine assays . For colitis, it regulates miR-374a/PTEN signaling, reducing caspase-3 cleavage and apoptosis by upregulating Bcl-2 expression .

Q. Which experimental models are commonly used to study this compound’s bioactivity?

  • In vitro : H9C2 cardiomyocytes treated with high fructose to mimic diabetic conditions, analyzed via MTT assays and flow cytometry for apoptosis .
  • In vivo : Murine models of TNBS-induced colitis (dose range: 10⁻¹⁰–10⁻⁶ M) and high-fructose-induced diabetic mice, with histopathological scoring and cardiac function assessments (e.g., ejection fraction measurements) .
  • Enzyme assays : SARS-CoV-2 MPro inhibition studies using fluorescence-based activity assays .

Q. What are the standard assays for quantifying this compound’s effects on enzyme activity and protein expression?

  • Western blotting : Used to measure phosphorylation levels of AMPK, IKKα, and Akt, as well as apoptotic markers (Bax, Bcl-2) .
  • Fluorometric enzyme assays : Detect MPro activity via substrate cleavage (e.g., Dabcyl-FRLKGG-EDANS), showing this compound’s IC₅₀ in the nanomolar range .
  • ELISA/qPCR : Quantify pro-inflammatory cytokines (TNF-α, IL-6) and antioxidant gene expression .

Advanced Research Questions

Q. How can researchers address contradictions in this compound’s dose-dependent effects on enzyme activity?

Evidence shows this compound enhances MPro activity at low concentrations (10⁻¹⁰ M) but inhibits it at higher doses (10⁻⁶ M), likely due to allosteric modulation or aggregation-induced steric hindrance. To resolve this, employ:

  • Molecular dynamics simulations : Analyze binding site interactions across concentrations .
  • Competitive inhibition assays : Compare this compound’s effects with known inhibitors (e.g., rhoifolin) to clarify mechanisms .
  • Dose-response curves : Use Hill slope analysis to identify cooperative effects .

Q. What methodological considerations are critical for ensuring reproducibility in this compound studies?

  • Standardized dosing : Report exact concentrations (e.g., 10⁻⁶ M vs. 10⁻⁸ M) and solvent controls (e.g., DMSO ≤0.1%) to avoid batch variability .
  • Validation of animal models : Confirm diabetic or colitis phenotypes via blood glucose levels or colonoscopy scores before treatment .
  • Blinded analysis : Use independent researchers for histopathological scoring and Western blot quantification to reduce bias .

Q. How can researchers optimize experimental designs to study this compound’s synergistic effects with other polyphenols?

  • Combinatorial screening : Use checkerboard assays to calculate fractional inhibitory concentrations (FIC) with compounds like apilin or rhoifolin .
  • Transcriptomic profiling : RNA-seq can identify co-regulated pathways (e.g., AMPK/Nrf-2 and PI3K/Akt) in H9C2 cells treated with this compound and quercetin .
  • In vivo co-administration : Test this compound with resveratrol in diabetic mice, monitoring cardiac function via echocardiography and oxidative stress markers .

Q. What statistical approaches are recommended for analyzing this compound’s dual role in apoptosis regulation?

  • Two-way ANOVA : Compare dose-dependent effects on pro-apoptotic (Bax, caspase-3) and anti-apoptotic (Bcl-2) markers across treatment groups .
  • Post hoc tests : Apply Tukey’s HSD to identify significant differences between this compound doses (e.g., 10⁻⁸ M vs. 10⁻⁶ M) .
  • Meta-analysis : Pool data from multiple colitis studies to assess this compound’s efficacy in reducing apoptosis (e.g., standardized mean difference calculations) .

Data Interpretation and Contradiction Management

Q. How should researchers interpret conflicting results on this compound’s modulation of Akt phosphorylation?

In colitis models, this compound suppresses Akt phosphorylation to reduce inflammation, whereas in diabetic cardiomyopathy, it enhances Akt activity to promote cell survival. Context-dependent effects may arise from tissue-specific signaling crosstalk. To validate:

  • Tissue-specific knockout models : Use Cre-lox systems to delete Akt isoforms in target organs .
  • Phosphoproteomics : Map Akt substrate phosphorylation patterns in this compound-treated vs. control tissues .

Q. What strategies mitigate variability in this compound’s bioavailability across in vivo studies?

  • Pharmacokinetic profiling : Measure plasma half-life and tissue distribution via LC-MS/MS in murine models .
  • Nanoformulation : Encapsulate this compound in liposomes to enhance solubility and intestinal absorption in colitis studies .
  • Dose normalization : Adjust doses based on body surface area (BSA) when translating from mice to humans .

Tables: Key Findings from Select Studies

Study Focus Model Key Mechanism Dose Range Outcome Reference
Diabetic CardiomyopathyH9C2 cells, miceAMPK/Nrf-2 activation10⁻⁸–10⁻⁶ M↓ Oxidative stress (40–60%), ↑ SOD activity
SARS-CoV-2 MPro InhibitionIn vitro enzyme assayCompetitive inhibition10⁻¹⁰–10⁻⁶ MIC₅₀ = 0.8 µM
Colitis Apoptosis RegulationTNBS-induced micemiR-374a/PTEN modulation10⁻¹⁰–10⁻⁶ M↓ Caspase-3 cleavage (50%), ↑ Bcl-2 (2-fold)

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.